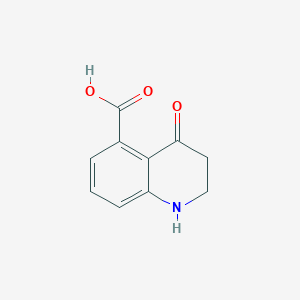
4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The IUPAC name for this compound is "2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid" . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinoline derivatives have been explored in various studies. For instance, the reduction of some substituted quinoline-4-carboxylic acids was studied, and it was found that the reduction should be performed under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 191.19 , and it is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
Research by Carling et al. (1992) on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid, identified their potential as in vitro antagonists at the glycine site on the NMDA receptor. These studies underscore the importance of the 4-oxo group and the stereochemistry for binding and antagonist activity, suggesting applications in designing therapeutics targeting the NMDA receptor, which is implicated in neurological conditions such as epilepsy, Alzheimer's disease, and neuropathic pain Carling et al., 1992.
Synthesis and Structural Analysis
Hayani et al. (2021) reported on the synthesis and structural elucidation of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. Their research, which included Hirshfeld surface analysis and DFT calculations, not only contributes to the chemical synthesis domain but also provides insights into the intermolecular interactions and potential applications of these derivatives in material science and corrosion inhibition Hayani et al., 2021.
Antibacterial Applications
Research into 4-oxoquinoline derivatives has historically contributed to the development of antibacterial agents. Glushkov et al. (1988) discussed the synthesis of pyrido[2,3-b]quinoxaline derivatives from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, leading to compounds with significant antibacterial activity. This work highlights the role of these compounds in the development of new antibacterial drugs Glushkov et al., 1988.
Oxidative Stress and Neuroprotection
4-Arylquinoline-2-carboxylates, synthesized through an efficient formic acid-catalyzed one-pot method, showed promising antioxidant and neuroprotective activities. Bharate et al. (2014) demonstrated that certain derivatives could effectively quench reactive oxygen species (ROS) and protect against H2O2-induced neurotoxicity, suggesting potential applications in developing anti-Alzheimer's agents Bharate et al., 2014.
Propiedades
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-5-11-7-3-1-2-6(9(7)8)10(13)14/h1-3,11H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWBLDPEQCXHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)
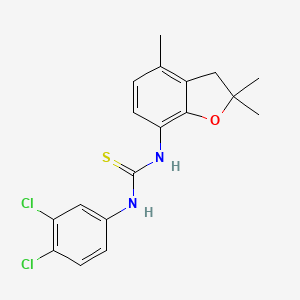

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)
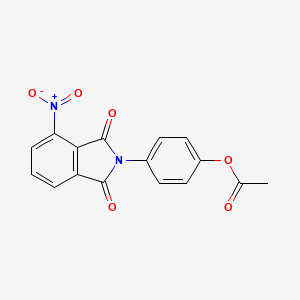
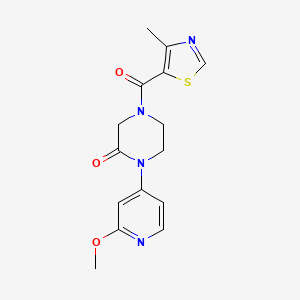
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)



![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)
![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)
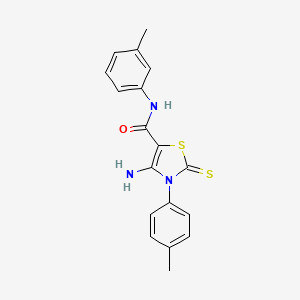
![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)